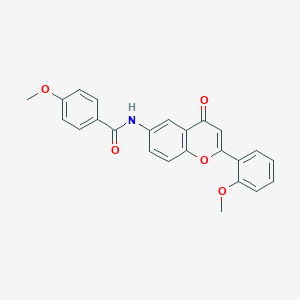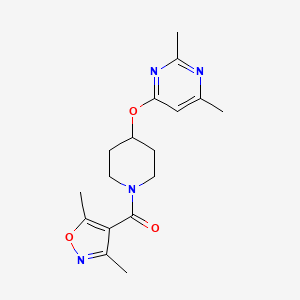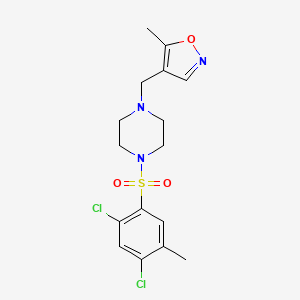
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions, but the exact synthesis process for “N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide” is not specified in the available resources.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide derivatives are used in Alzheimer's disease research. For example, a study by Shoghi-Jadid et al. (2002) involved using a derivative, [18F]FDDNP, with positron emission tomography (PET) to localize and monitor the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This research highlights the potential for noninvasive techniques in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).
Optical and Photophysical Properties
The compound has been studied for its influence on the optical and photophysical properties of polymers. Li et al. (2002) conducted research on poly(thiophene)s and found that different substituents, including naphthyl groups, can significantly impact the fluorescence yield and solid-state emission of these polymers. This work is crucial for developing advanced materials with tailored optical properties (Li, Vamvounis, & Holdcroft, 2002).
Photoluminescence in Hybrids
In a study by Qiao and Yan (2008), a naphthalene derivative was used to create hybrid polymeric materials exhibiting photoluminescence. These materials, combining rare earth ions with modified ligands, showed promise for applications in UV irradiation and luminescence with high quantum efficiency (Qiao & Yan, 2008).
Proton Transfer Studies
Research by Inabe et al. (1994) focused on proton transfer in compounds related to this compound. They discovered unique hydrogen-bond structures due to π-electron delocalization, highlighting the compound's potential in studying proton transfer mechanisms (Inabe et al., 1994).
Electroluminescence in Derivatives
Yeh et al. (2006) explored the electroluminescence of bisindolylmaleimide derivatives with different substituents, including naphthyl groups. Their findings contribute to the development of advanced electroluminescent materials for applications like OLEDs (Yeh et al., 2006).
Naphthalene Diimides in Various Fields
A comprehensive review by Kobaisi et al. (2016) covered the developments in the field of naphthalene diimides, including those related to this compound. This review addressed applications in supramolecular chemistry, sensors, and molecular switching devices, illustrating the versatility of these compounds (Kobaisi et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2/c21-20(22,23)19(26,15-9-2-1-3-10-15)13-24-18(25)17-12-6-8-14-7-4-5-11-16(14)17/h1-12,26H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSSEIJOHNRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)
![4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2718528.png)

![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)



![3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one](/img/structure/B2718538.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2718542.png)



![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)